molecular formula C12H24BNO3 B13742485 N-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pivalamide

N-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pivalamide

Cat. No.: B13742485
M. Wt: 241.14 g/mol
InChI Key: UNBXACJQNTUNTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pivalamide is a chemical compound that features a boron-containing dioxaborolane ring. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pivalamide typically involves the reaction of pivaloyl chloride with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pivalamide undergoes various chemical reactions, including:

    Substitution Reactions: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

    Oxidation Reactions: The compound can be oxidized to form boronic acids, which are useful intermediates in organic synthesis.

    Reduction Reactions: Reduction of the amide group can yield the corresponding amine, which can be further functionalized.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used.

    Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.

    Reduction: Lithium aluminum hydride or other reducing agents are typically used.

Major Products

    Suzuki-Miyaura Coupling: Produces biaryl compounds.

    Oxidation: Yields boronic acids.

    Reduction: Results in the formation of amines.

Scientific Research Applications

N-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pivalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which N-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pivalamide exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide. In biological systems, the boron atom can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

N-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pivalamide is unique due to its combination of a boron-containing dioxaborolane ring and a pivalamide group. This structure imparts stability and reactivity, making it a versatile intermediate in various chemical reactions and applications.

Properties

Molecular Formula

C12H24BNO3

Molecular Weight

241.14 g/mol

IUPAC Name

2,2-dimethyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]propanamide

InChI

InChI=1S/C12H24BNO3/c1-10(2,3)9(15)14-8-13-16-11(4,5)12(6,7)17-13/h8H2,1-7H3,(H,14,15)

InChI Key

UNBXACJQNTUNTJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CNC(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.